molecular formula C12H18Cl2N2O2S B4112976 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide

2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide

Cat. No. B4112976
M. Wt: 325.3 g/mol
InChI Key: NSDQYJARZJIOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide involves the binding of the compound to the extracellular domain of chloride channels and transporters. This binding results in the inhibition of chloride ion transport across the cell membrane. 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has been found to block both the anion permeation pathway and the gating mechanism of chloride channels.
Biochemical and Physiological Effects
2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which is responsible for regulating salt and water secretion in the lungs, pancreas, and other organs. 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has also been found to inhibit the activity of VRAC, which is involved in cell volume regulation and apoptosis. In addition, 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has been shown to inhibit the activity of CaCC, which is involved in neurotransmitter release and smooth muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of chloride channels and transporters. This allows researchers to study the function of these channels and transporters in a controlled manner. However, one limitation of using 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide is that it may have off-target effects on other ion channels and transporters. In addition, the concentration of 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide required to inhibit the activity of chloride channels and transporters may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research involving 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide. One area of research is the development of more selective inhibitors of chloride channels and transporters. Another area of research is the identification of the specific amino acid residues involved in the binding of 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide to chloride channels and transporters. This information could be used to design more potent and selective inhibitors. Finally, the role of chloride channels and transporters in various physiological processes, such as cancer cell migration and invasion, is an area of research that could benefit from the use of 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide as a tool.

Scientific Research Applications

2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has been widely used in scientific research as a tool to study the function of chloride channels and transporters. It has been found to inhibit the activity of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC). 2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neurotransmitter release, and epithelial transport.

properties

IUPAC Name

2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O2S/c1-9(8-16(2)3)7-15-19(17,18)12-6-10(13)4-5-11(12)14/h4-6,9,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQYJARZJIOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.